N-[3-(DIMETHYLAMINO)PROPYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
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Overview
Description
N-[3-(DIMETHYLAMINO)PROPYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is an organic compound with a complex structure that includes a dimethylamino group, a piperidine ring, and a sulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(DIMETHYLAMINO)PROPYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-(dimethylamino)propylamine with a suitable benzoyl chloride derivative to form the benzamide core. This is followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The sulfonyl group is then introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(DIMETHYLAMINO)PROPYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-[3-(DIMETHYLAMINO)PROPYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of polymers and materials with specific properties, such as conductivity or biocompatibility.
Chemical Engineering: It serves as an intermediate in the synthesis of complex organic molecules and functional materials.
Mechanism of Action
The mechanism of action of N-[3-(DIMETHYLAMINO)PROPYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural rigidity. The sulfonyl group can enhance the compound’s solubility and reactivity. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(DIMETHYLAMINO)PROPYL]METHACRYLAMIDE: This compound shares the dimethylamino group and the propyl chain but lacks the piperidine ring and the sulfonyl group.
3-(DIMETHYLAMINO)-1-PROPYLAMINE: Similar in having the dimethylamino group and the propyl chain but lacks the benzamide core and the piperidine ring.
Uniqueness
N-[3-(DIMETHYLAMINO)PROPYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring and the sulfonyl group distinguishes it from other similar compounds, providing enhanced reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-19(2)11-7-10-18-17(21)15-8-6-9-16(14-15)24(22,23)20-12-4-3-5-13-20/h6,8-9,14H,3-5,7,10-13H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSSIENSOYVDQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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